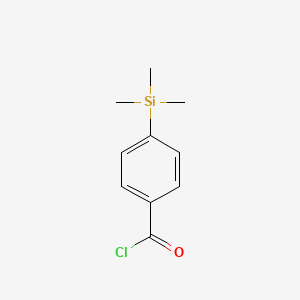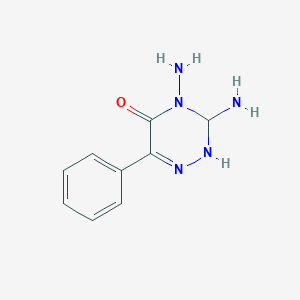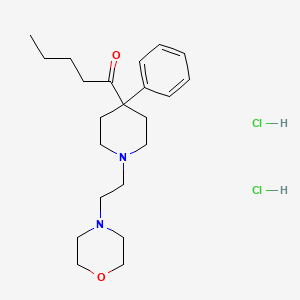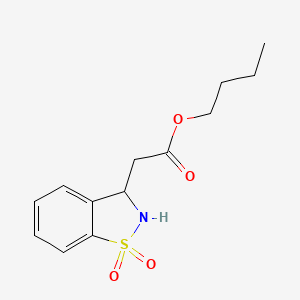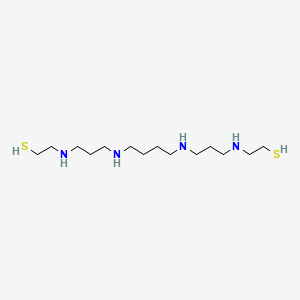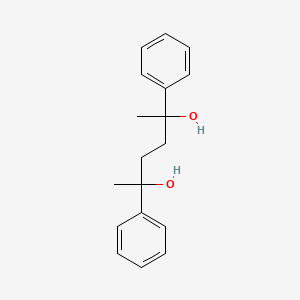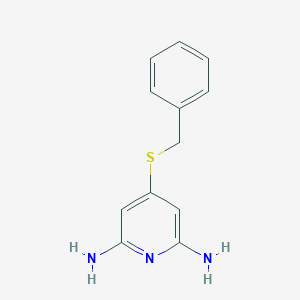
Diethylamine hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylamine hydrofluoride is an organic compound that belongs to the class of secondary amines. It is a colorless liquid with a strong ammonia-like odor. This compound is known for its flammability and weakly alkaline nature. This compound is miscible with most solvents and is commonly used in various industrial and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethylamine hydrofluoride can be synthesized through several methods. One common method involves the reaction of diethylamine with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
(C2H5)2NH+HF→(C2H5)2NH⋅HF
Industrial Production Methods: In industrial settings, this compound is produced by reacting diethylamine with anhydrous hydrofluoric acid. The process involves careful handling of hydrofluoric acid due to its highly corrosive nature. The reaction is conducted in specialized equipment designed to withstand the corrosive effects of hydrofluoric acid.
Analyse Des Réactions Chimiques
Types of Reactions: Diethylamine hydrofluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in substitution reactions, where the hydrofluoride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Diethylamine hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: this compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of corrosion inhibitors, dyes, and rubber processing chemicals.
Mécanisme D'action
The mechanism of action of diethylamine hydrofluoride involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in substrates. The hydrofluoride group can also participate in hydrogen bonding, influencing the reactivity and stability of the compound. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Ethylamine: A primary amine with similar reactivity but different physical properties.
Dimethylamine: Another secondary amine with similar chemical behavior.
Triethylamine: A tertiary amine with different steric and electronic properties.
Uniqueness: Diethylamine hydrofluoride is unique due to its combination of secondary amine and hydrofluoride functionalities. This dual nature allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Propriétés
Numéro CAS |
25479-04-3 |
|---|---|
Formule moléculaire |
C4H12FN |
Poids moléculaire |
93.14 g/mol |
Nom IUPAC |
N-ethylethanamine;hydrofluoride |
InChI |
InChI=1S/C4H11N.FH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H |
Clé InChI |
IUVRYNCZPOFHIT-UHFFFAOYSA-N |
SMILES canonique |
CCNCC.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
